molecular formula C20H23NO4S B6577352 4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide CAS No. 1207032-85-6

4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide

Cat. No. B6577352
CAS RN: 1207032-85-6
M. Wt: 373.5 g/mol
InChI Key: KITOHOWRZCRBLI-UHFFFAOYSA-N
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Description

“4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide” is a complex organic compound. It appears to contain a sulfonamide group, which is commonly found in many antibiotics . The compound also contains a phenyloxan group and an acetylbiphenyl group , which are common in various organic compounds.


Synthesis Analysis

While specific synthesis methods for this compound are not available in the literature, similar compounds are often synthesized through various organic reactions involving acylation, alkylation, and sulfonation .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its exact structure. Compounds containing sulfonamide groups are often involved in reactions with amines and alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds containing sulfonamide groups often exhibit good solubility in water due to their ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Sulfonamides, for example, are known to inhibit bacterial growth by interfering with the synthesis of folic acid, a necessary component for bacterial replication .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be interesting to explore its potential uses in medicine, given the antibacterial properties of many sulfonamides .

properties

IUPAC Name

4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-16(22)17-7-9-19(10-8-17)26(23,24)21-15-20(11-13-25-14-12-20)18-5-3-2-4-6-18/h2-10,21H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITOHOWRZCRBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide

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